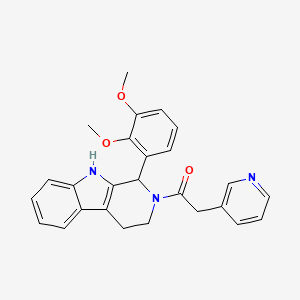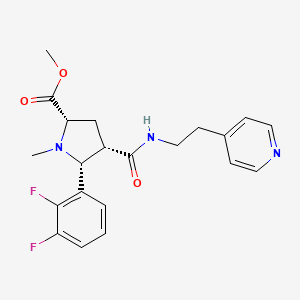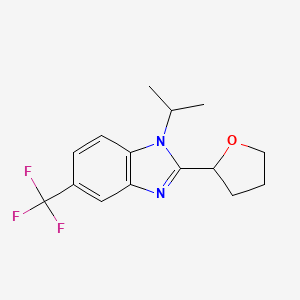![molecular formula C24H19F2N3O3S2 B6093833 2-[3-[(2,6-Difluorophenyl)methyl]-5,5-dimethyl-2-sulfanylidene-1,3-thiazolidin-4-yl]-4-naphthalen-2-yl-1,2,4-oxadiazolidine-3,5-dione](/img/structure/B6093833.png)
2-[3-[(2,6-Difluorophenyl)methyl]-5,5-dimethyl-2-sulfanylidene-1,3-thiazolidin-4-yl]-4-naphthalen-2-yl-1,2,4-oxadiazolidine-3,5-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[3-[(2,6-Difluorophenyl)methyl]-5,5-dimethyl-2-sulfanylidene-1,3-thiazolidin-4-yl]-4-naphthalen-2-yl-1,2,4-oxadiazolidine-3,5-dione is a complex organic compound with potential applications in various fields, including medicinal chemistry and materials science. This compound features a unique structure that combines multiple functional groups, making it an interesting subject for chemical research and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-[(2,6-Difluorophenyl)methyl]-5,5-dimethyl-2-sulfanylidene-1,3-thiazolidin-4-yl]-4-naphthalen-2-yl-1,2,4-oxadiazolidine-3,5-dione typically involves multi-step organic reactions. The process begins with the preparation of the thiazolidine ring, followed by the introduction of the difluorophenyl and naphthyl groups. Key reagents include 2,6-difluorobenzyl chloride, naphthalene-2-carboxylic acid, and various sulfur-containing compounds. Reaction conditions often require controlled temperatures, inert atmospheres, and specific catalysts to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for larger volumes, ensuring consistent quality control, and implementing efficient purification techniques. Common industrial practices such as continuous flow reactors and automated synthesis systems may be employed to enhance production efficiency and reduce costs.
化学反応の分析
Types of Reactions
2-[3-[(2,6-Difluorophenyl)methyl]-5,5-dimethyl-2-sulfanylidene-1,3-thiazolidin-4-yl]-4-naphthalen-2-yl-1,2,4-oxadiazolidine-3,5-dione can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the thiazolidine ring can be oxidized to form sulfoxides or sulfones.
Reduction: The oxadiazolidine ring can be reduced under specific conditions to yield different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, nitrating agents, and alkylating agents are employed under controlled conditions to achieve desired substitutions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfur atom can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings, leading to a wide range of derivatives.
科学的研究の応用
2-[3-[(2,6-Difluorophenyl)methyl]-5,5-dimethyl-2-sulfanylidene-1,3-thiazolidin-4-yl]-4-naphthalen-2-yl-1,2,4-oxadiazolidine-3,5-dione has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it a potential candidate for drug discovery and development.
Medicine: Preliminary studies suggest that it may have therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Its stability and reactivity make it useful in the development of new materials and chemical processes.
作用機序
The mechanism by which 2-[3-[(2,6-Difluorophenyl)methyl]-5,5-dimethyl-2-sulfanylidene-1,3-thiazolidin-4-yl]-4-naphthalen-2-yl-1,2,4-oxadiazolidine-3,5-dione exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and molecular targets are still under investigation, but the compound’s structure suggests potential interactions with sulfur-containing enzymes and aromatic receptors.
類似化合物との比較
Similar Compounds
- 2-[3-[(2,6-Difluorophenyl)methyl]-5,5-dimethyl-2-sulfanylidene-1,3-thiazolidin-4-yl]-4-phenyl-1,2,4-oxadiazolidine-3,5-dione
- 2-[3-[(2,6-Difluorophenyl)methyl]-5,5-dimethyl-2-sulfanylidene-1,3-thiazolidin-4-yl]-4-(4-methylphenyl)-1,2,4-oxadiazolidine-3,5-dione
Uniqueness
The uniqueness of 2-[3-[(2,6-Difluorophenyl)methyl]-5,5-dimethyl-2-sulfanylidene-1,3-thiazolidin-4-yl]-4-naphthalen-2-yl-1,2,4-oxadiazolidine-3,5-dione lies in its combination of functional groups and aromatic systems. This structure provides a distinct set of chemical and biological properties, making it a valuable compound for research and industrial applications.
特性
IUPAC Name |
2-[3-[(2,6-difluorophenyl)methyl]-5,5-dimethyl-2-sulfanylidene-1,3-thiazolidin-4-yl]-4-naphthalen-2-yl-1,2,4-oxadiazolidine-3,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19F2N3O3S2/c1-24(2)20(27(23(33)34-24)13-17-18(25)8-5-9-19(17)26)29-21(30)28(22(31)32-29)16-11-10-14-6-3-4-7-15(14)12-16/h3-12,20H,13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYKXTKBSUQFRHD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(N(C(=S)S1)CC2=C(C=CC=C2F)F)N3C(=O)N(C(=O)O3)C4=CC5=CC=CC=C5C=C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19F2N3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
499.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-{3-[(3-fluorophenyl)amino]-1-piperidinyl}-1-(4-methoxyphenyl)-4-oxo-1-butanone](/img/structure/B6093771.png)
![9-(2-Methoxyethyl)-2-[(4-pyrimidin-2-yloxyphenyl)methyl]-2,9-diazaspiro[4.5]decane](/img/structure/B6093798.png)
![2-(2,5-Dimethylfuran-3-carbonyl)-7-[(4-fluorophenyl)methyl]-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6093804.png)
![(1-{[1-(3-furylmethyl)-4-piperidinyl]methyl}-1H-1,2,3-triazol-4-yl)(phenyl)methanol trifluoroacetate (salt)](/img/structure/B6093807.png)
![N-{[2-[(cyclopropylmethyl)sulfonyl]-1-(2-methoxyethyl)-1H-imidazol-5-yl]methyl}-1-(2,5-dimethyl-1,3-thiazol-4-yl)-N-methylethanamine](/img/structure/B6093816.png)
![3-(2-{3-[(4-isopropylphenyl)amino]-1-piperidinyl}-2-oxoethyl)-1,2,3-oxadiazol-3-ium-5-olate](/img/structure/B6093821.png)
![2-[4-[2,4-dimethyl-6-(1H-pyrazol-1-yl)benzyl]-1-(3-methoxybenzyl)-2-piperazinyl]ethanol](/img/structure/B6093839.png)
![2-{2-[(1,1-DIOXO-1H-1,2-BENZISOTHIAZOL-3-YL)AMINO]ETHOXY}ETHYL 2-(1,3-DIOXO-1,3-DIHYDRO-2H-ISOINDOL-2-YL)ACETATE](/img/structure/B6093844.png)
![N-(4-fluorophenyl)-2-[(5-oxo-6-phenyl-4,5-dihydro-1,2,4-triazin-3-yl)thio]acetamide](/img/structure/B6093851.png)
![3-(4-fluorophenyl)-7-(3-hydroxypropyl)-2-methylpyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one](/img/structure/B6093852.png)

![4-nitro-2-[(E)-(2H-tetrazol-5-ylhydrazinylidene)methyl]phenol](/img/structure/B6093869.png)

